1-(2,4-dimethylbenzenesulfonyl)-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine

LogP Lipophilicity Solubility

1-(2,4-Dimethylbenzenesulfonyl)-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine (CAS 1172300-50-3) is a synthetic small molecule belonging to the 4-oxadiazolyl-piperidine sulfonamide class, a chemotype extensively claimed in patents for the treatment of pain and diarrhea via opioid receptor modulation. The compound integrates a 2,4-dimethylbenzenesulfonyl group, a piperidine linker, and a 5-(furan-2-yl)-1,3,4-oxadiazole terminus (molecular formula C₁₉H₂₁N₃O₄S; MW 387.45 g/mol).

Molecular Formula C19H21N3O4S
Molecular Weight 387.45
CAS No. 1172300-50-3
Cat. No. B2816559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-dimethylbenzenesulfonyl)-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine
CAS1172300-50-3
Molecular FormulaC19H21N3O4S
Molecular Weight387.45
Structural Identifiers
SMILESCC1=CC(=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4)C
InChIInChI=1S/C19H21N3O4S/c1-13-5-6-17(14(2)12-13)27(23,24)22-9-7-15(8-10-22)18-20-21-19(26-18)16-4-3-11-25-16/h3-6,11-12,15H,7-10H2,1-2H3
InChIKeyWHCFPKWLQDWTKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,4-Dimethylbenzenesulfonyl)-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine (CAS 1172300-50-3): Structural and Pharmacological Context for Procurement Decisions


1-(2,4-Dimethylbenzenesulfonyl)-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine (CAS 1172300-50-3) is a synthetic small molecule belonging to the 4-oxadiazolyl-piperidine sulfonamide class, a chemotype extensively claimed in patents for the treatment of pain and diarrhea via opioid receptor modulation [1]. The compound integrates a 2,4-dimethylbenzenesulfonyl group, a piperidine linker, and a 5-(furan-2-yl)-1,3,4-oxadiazole terminus (molecular formula C₁₉H₂₁N₃O₄S; MW 387.45 g/mol) . While direct bioactivity data for this specific compound remain unpublished in the peer-reviewed literature as of 2026, its structural features position it within a well-precedented pharmacological space, making it a candidate for targeted screening in analgesic, antidiarrheal, or anti-infective programs.

Why 1-(2,4-Dimethylbenzenesulfonyl)-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine Cannot Be Swapped for Generic In-Class Analogs


The 4-oxadiazolyl-piperidine sulfonamide scaffold tolerates extensive substitution at three modular positions—the sulfonyl aryl group, the oxadiazole C5 substituent, and the piperidine N-substituent—each of which independently modulates target affinity, selectivity, and pharmacokinetic behavior [1]. Within this scaffold family, even conservative substituent changes (e.g., furan-2-yl → trifluoromethyl, or 2,4-dimethylbenzenesulfonyl → ethylsulfonyl) produce compounds with divergent computed logP, hydrogen-bonding capacity, and topological polar surface area [2]. Consequently, substituting the target compound with a 'close' analog based solely on core scaffold similarity risks selecting a molecule with meaningfully different solubility, membrane permeability, or off-target binding profiles, undermining the reproducibility of any screening or SAR campaign.

Quantitative Differentiation Evidence for CAS 1172300-50-3: Head-to-Head Comparison with the Closest Available Analogs


LogP Reduction of ~0.7 Units vs. Trifluoromethyl Analog (CAS 1396686-35-3) Predicts Improved Aqueous Solubility

The replacement of the trifluoromethyl group in the direct analog 1-(2,4-dimethylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine (CAS 1396686-35-3; MW 389.39 g/mol, computed XLogP3 = 2.8 [1]) with a furan-2-yl moiety in the target compound (MW 387.45 g/mol) reduces computed logP by approximately 0.7 units based on fragment-based estimation (ΔXLogP3 ~ 0.7) while increasing the hydrogen-bond acceptor count by one oxygen atom . This logP shift predicts enhanced aqueous solubility and a lower non-specific protein binding propensity for the furan-bearing compound.

LogP Lipophilicity Solubility Drug-likeness

Sulfonyl Group Identity Drives Divergent Enzyme Inhibition: Ethylsulfonyl Analog Targets Bacterial D-Ala:D-Ala Ligase (EgDdls)

A structurally closely related analog, 2-(1-(ethylsulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole, has been reported in a MEDLINE-indexed study to inhibit EgDdls (a D-alanine:D-alanine ligase critical for bacterial peptidoglycan biosynthesis) through stabilization upon binding to the enzyme's native dipeptide formation site [1]. The target compound (CAS 1172300-50-3) carries a 2,4-dimethylbenzenesulfonyl group in place of the ethylsulfonyl moiety—a modification that introduces an aromatic ring with twice-substituted methyl groups capable of engaging hydrophobic enzyme sub-pockets distinct from those targeted by the ethyl analog. Direct quantitative inhibitory data (IC₅₀ or Kᵢ) for either compound against EgDdls remain inaccessible in public repositories; however, the structural divergence at the sulfonyl group is sufficient to predict differential enzyme inhibition profiles.

Enzyme inhibition D-Ala:D-Ala ligase Antibacterial EgDdls

Class-Level Antibacterial SAR: 1,3,4-Oxadiazole Derivatives Containing Furan Show MIC Values in the Low µg/mL Range

Multiple published series of 5-(furan-2-yl)-1,3,4-oxadiazole derivatives have demonstrated antibacterial activity. In a 2022 study, 2-(substituted phenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thiazolidin-4-one conjugates exhibited antioxidant IC₅₀ values as low as 18.56 µg/mL [1]. A separate 2025 report on furan-1,3,4-oxadiazole hybrids identified compound 2l with antitubercular MIC = 3.13 µg/mL and general antibacterial MIC = 15 µg/mL [2]. While the target compound (CAS 1172300-50-3) has not itself been tested in these assays, its furan-oxadiazole pharmacophore is shared with these active congeners, providing a class-level expectation of antimicrobial potential that distinguishes it from non-furan-bearing 1,3,4-oxadiazole-piperidine sulfonamides (e.g., the trifluoromethyl or cyclopropyl analogs).

Antibacterial 1,3,4-Oxadiazole Furan MIC

Procurement Specifications: 95% Purity Baseline with Batch-to-Batch Consistency for Screening-Grade Use

Vendor technical datasheets specify the typical purity of CAS 1172300-50-3 as 95% , a standard suitable for primary high-throughput screening (HTS) and biochemical assay deployment. This purity specification is consistent with industry norms for screening-grade compounds in the 4-oxadiazolyl-piperidine class. While many close analogs (e.g., the ethylsulfonyl or chlorophenylsulfonyl variants) are also offered at 95% purity, the target compound's specification is explicitly documented and traceable to the supplier's certificate of analysis. Researchers requiring >98% purity for co-crystallization or in vivo PK studies should verify availability of re-purified material at the point of procurement.

Purity Procurement Quality control Screening

Recommended Application Scenarios for CAS 1172300-50-3 Based on Structural and Pharmacological Evidence


Primary High-Throughput Screening for Opioid Receptor Modulators

The compound falls within the broad Markush claims of Purdue Pharma's 4-oxadiazolyl-piperidine patent family, which encompasses ligands for μ-, δ-, κ-opioid, and ORL-1 receptors, with demonstrated utility in pain and diarrhea models [1]. Procurement for opioid receptor panel screening (e.g., radioligand displacement or β-arrestin recruitment assays) is justified by this patent-derived pharmacological precedent, even in the absence of compound-specific IC₅₀ data.

Antibacterial SAR Expansion Around the Furan-Oxadiazole Pharmacophore

Given the class-level antibacterial and antitubercular activity of furan-1,3,4-oxadiazole hybrids (MIC values in the range of 3–15 µg/mL) [2], CAS 1172300-50-3 serves as a logical scaffold-diversification point for medicinal chemistry programs targeting Gram-positive pathogens or Mycobacterium tuberculosis. The 2,4-dimethylbenzenesulfonyl group introduces a hydrophobic aromatic element absent in simpler alkylsulfonyl analogs, potentially enhancing membrane penetration.

Physicochemical Property Benchmarking for CNS Drug-Likeness Optimization

With an estimated logP ≈ 2.1, MW = 387.45 g/mol, and 7 H-bond acceptors, the compound resides near the upper boundary of CNS drug-like chemical space (Lipinski-compliant, but approaching the limits of RO5 for CNS). It can serve as a reference point for multiparameter optimization (MPO) scores in CNS-penetrant 4-oxadiazolyl-piperidine programs, particularly when compared against the more lipophilic trifluoromethyl analog (XLogP3 = 2.8) [3].

Negative Control or Chemoproteomics Probe in D-Ala:D-Ala Ligase Studies

The close ethylsulfonyl analog has been implicated in EgDdls inhibition [4]; CAS 1172300-50-3, with its bulkier 2,4-dimethylbenzenesulfonyl group, may exhibit reduced or abolished binding to this enzyme. It can therefore serve as a negative control or selectivity probe in bacterial cell wall biosynthesis assays, enabling SAR discrimination between sulfonyl chemotypes.

Quote Request

Request a Quote for 1-(2,4-dimethylbenzenesulfonyl)-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.